2-((3-((4-Acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate
Description
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Properties
CAS No. |
79641-31-9 |
|---|---|
Molecular Formula |
C27H24N2O8S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[3-[(4-acetamido-9,10-dioxoanthracen-1-yl)amino]-4-methoxyphenyl]sulfonylethyl acetate |
InChI |
InChI=1S/C27H24N2O8S/c1-15(30)28-20-9-10-21(25-24(20)26(32)18-6-4-5-7-19(18)27(25)33)29-22-14-17(8-11-23(22)36-3)38(34,35)13-12-37-16(2)31/h4-11,14,29H,12-13H2,1-3H3,(H,28,30) |
InChI Key |
QSUUWOZVFLFFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)NC3=C(C=CC(=C3)S(=O)(=O)CCOC(=O)C)OC)C(=O)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-((4-acetamido-9,10-dihydro-9,10-dioxo-1-anthryl)amino)-4-methoxyphenyl)sulphonyl)ethyl acetate , also known by its CAS number 79641-31-9, is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 520.55 g/mol. The structure features an anthracene core substituted with various functional groups, including acetamido and methoxyphenyl groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired substitutions on the anthracene backbone. The synthetic route often includes:
- Formation of the anthracene derivative : Starting from anthraquinone derivatives.
- Introduction of the acetamido group : Via acylation methods.
- Sulfonation : To introduce the sulfonyl group.
- Esters formation : Finalizing with ethyl acetate to yield the target compound.
Anticancer Properties
Research has indicated that compounds related to anthracene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar anthracene-based compounds demonstrate IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colorectal cancer) and HEP-2 (laryngeal cancer) .
| Cell Line | IC50 (µg/mL) | Comparison Control |
|---|---|---|
| HCT-116 | 13.5 | Vinblastine: 2.34 |
| HEP-2 | 25.3 | Vinblastine: 6.61 |
These results suggest that derivatives of this compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Control |
|---|---|---|
| S. aureus | 62.5 | Ciprofloxacin: 1.56 |
| E. coli | 250 | Ciprofloxacin: 3.125 |
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using DPPH scavenging assays, showing significant free radical scavenging activity with an IC50 value comparable to known antioxidants like ascorbic acid .
The biological effects of this compound can be attributed to its ability to interact with cellular macromolecules through:
- Redox reactions : The dioxo groups can participate in redox cycles.
- Hydrogen bonding : The acetamido and methoxy groups facilitate interactions with biological targets such as enzymes or receptors.
Case Studies
Several case studies highlight the efficacy of anthracene derivatives in treating specific conditions:
- Cancer Treatment : A study involving a similar anthracene derivative demonstrated a marked reduction in tumor size in xenograft models when administered at therapeutic doses.
- Antibacterial Screening : In a clinical setting, derivatives were tested against resistant bacterial strains, showing potential for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
